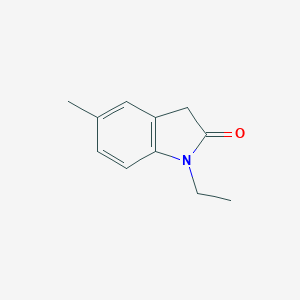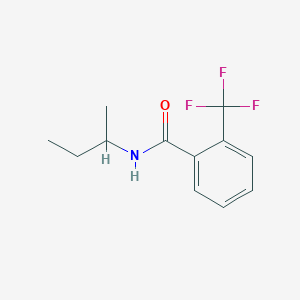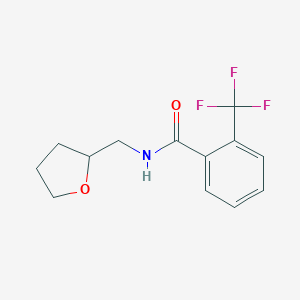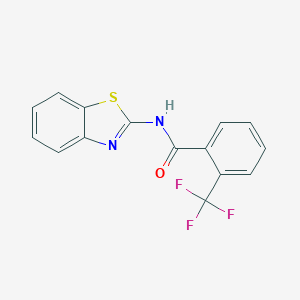![molecular formula C19H19F3N2O B256995 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B256995.png)
1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine
Descripción general
Descripción
1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used in scientific research for its psychoactive properties. TFMPP is not approved for human consumption and is classified as a Schedule I controlled substance in the United States.
Mecanismo De Acción
1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine acts as a partial agonist at the 5-HT1B and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and other physiological processes. It has been shown to increase the release of serotonin in the brain, which can affect mood and behavior.
Efectos Bioquímicos Y Fisiológicos
1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine has been shown to have a range of physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to affect cognitive function, including memory and attention. 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine has been studied for its potential therapeutic applications in the treatment of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine has been used in scientific research for its psychoactive properties and its effects on serotonin receptors in the brain. However, its use is limited due to its classification as a controlled substance and the potential for abuse. Researchers must follow strict regulations and obtain appropriate permits to use 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine in their experiments.
Direcciones Futuras
There are several future directions for research involving 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine. One area of interest is the development of new psychoactive drugs that target serotonin receptors in the brain. Another area of research is the investigation of the therapeutic potential of 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine and related compounds in the treatment of mood and anxiety disorders. Additionally, further studies are needed to better understand the biochemical and physiological effects of 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine and its potential long-term effects on the brain and other organs.
Aplicaciones Científicas De Investigación
1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine has been used in scientific research to study the effects of psychoactive drugs on the central nervous system. It has been shown to have effects on serotonin receptors in the brain, which are involved in mood regulation and other physiological processes. 1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine has also been used as a reference compound in the development of new psychoactive drugs.
Propiedades
Nombre del producto |
1-Benzyl-4-[2-(trifluoromethyl)benzoyl]piperazine |
|---|---|
Fórmula molecular |
C19H19F3N2O |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
(4-benzylpiperazin-1-yl)-[2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C19H19F3N2O/c20-19(21,22)17-9-5-4-8-16(17)18(25)24-12-10-23(11-13-24)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |
Clave InChI |
UOJHYVAKORDOHD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














